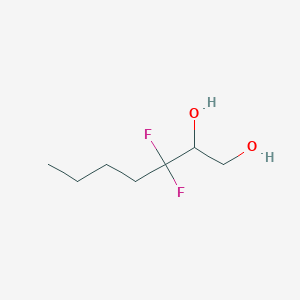

3,3-Difluoroheptane-1,2-diol

Beschreibung

3,3-Difluoroheptane-1,2-diol is a vicinal diol characterized by two adjacent hydroxyl groups on a seven-carbon chain, with two fluorine atoms at the C3 position. Vicinal diols like ethane-1,2-diol (ethylene glycol) and propane-1,2-diol (propylene glycol) are known for their hydrogen-bonding capacity, polarity, and roles in micellar systems or metabolic pathways . The fluorine substituents in 3,3-Difluoroheptane-1,2-diol are expected to enhance electronegativity, alter solubility, and influence interactions with biomolecules or surfactants.

Eigenschaften

IUPAC Name |

3,3-difluoroheptane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZCPOSFHWMJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CO)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3-Difluoroheptane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of heptane derivatives. For instance, starting with a heptane-1,2-diol, selective fluorination at the third carbon can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 3,3-Difluoroheptane-1,2-diol may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration. The use of catalysts and advanced fluorinating agents can enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoroheptane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,3-Difluoroheptane-1,2-diol can yield 3,3-difluoroheptan-2-one, while reduction can produce 3,3-difluoroheptane .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoroheptane-1,2-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-Difluoroheptane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate or inhibitor, depending on the enzyme’s specificity for fluorinated diols. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, leading to unique biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Physicochemical Properties

Hydrogen Bonding and Conformational Stability

Vicinal diols exhibit intramolecular hydrogen bonding between adjacent hydroxyl groups, stabilizing specific conformers. For example, ethane-1,2-diol and trans-cyclohexane-1,2-diol predominantly adopt "primed" conformers stabilized by O–H···O interactions .

Solubility and Polarity

Propane-1,2-diol is highly water-soluble due to its small size and strong hydrogen-bonding capacity . In contrast, the longer heptane chain in 3,3-Difluoroheptane-1,2-diol introduces hydrophobicity, while fluorine atoms may enhance polarity. This balance could result in moderate water solubility, similar to semi-polar fluorinated alcohols.

Micellar Systems

Propane-1,2-diol reduces the critical micelle concentration (CMC) of sodium dodecyl sulfate (SDS) by lowering water cohesivity and dielectric constant . The fluorinated analogue, 3,3-Difluoroheptane-1,2-diol, may further decrease CMC due to stronger hydrogen bonding (via fluorine) and hydrophobic interactions (heptane chain), leading to micelle formation at lower surfactant concentrations.

Table 1: Comparative Micellar Properties

| Compound | CMC in SDS (Predicted Trend) | Hydrogen-Bonding Strength | Hydrophobic Contribution |

|---|---|---|---|

| Propane-1,2-diol | Decreases | High (O–H groups) | Low (short chain) |

| 3,3-Difluoroheptane-1,2-diol | Further decrease | Higher (F electronegativity) | High (C7 chain) |

| Butane-2,3-diol | Moderate reduction | Moderate | Moderate |

Reactivity and Stability

- Oxidation Resistance : The saturated heptane backbone and fluorine atoms in 3,3-Difluoroheptane-1,2-diol likely confer greater stability against oxidation compared to unsaturated diols (e.g., 3-butene-1,2-diol) or aromatic derivatives (e.g., (E)-4-styrylbenzene-1,2-diol) .

- Synthetic Utility : Fluorine substituents may facilitate regioselective reactions, such as nucleophilic substitutions or fluorophoric labeling, distinct from diols with heterocyclic or aromatic moieties (e.g., 4-pyrazin-2-yl-but-3-ene-1,2-diol) .

Research Findings and Limitations

Key Observations

propane-1,2-diol’s NMR shifts in SDS) .

Metabolic Inertness : Fluorine’s mimicry of hydroxyl groups without hydrogen-bond donation may reduce enzymatic recognition, as seen in fluorinated glycerol analogues .

Thermodynamic Stability : Computational studies (e.g., B3LYP functional analysis for ethane-1,2-diol) suggest fluorine’s impact on conformer energetics warrants further investigation .

Biologische Aktivität

3,3-Difluoroheptane-1,2-diol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and altered bioactivity. This article explores the biological activity of 3,3-Difluoroheptane-1,2-diol, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C7H14F2O2

- Molecular Weight : 166.19 g/mol

- Structural Characteristics : The compound features two hydroxyl groups and two fluorine atoms attached to a heptane backbone, which may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 3,3-Difluoroheptane-1,2-diol can be attributed to several mechanisms:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, 3,3-Difluoroheptane-1,2-diol may interfere with glycolytic pathways. Fluorinated analogs of glucose have shown promise in inhibiting hexokinase activity, a critical enzyme in cancer metabolism .

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Cytotoxic Effects : Research indicates that fluorinated derivatives can induce cytotoxicity in various cancer cell lines by targeting metabolic processes essential for tumor growth .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of 3,3-Difluoroheptane-1,2-diol:

- Cytotoxicity Assays : In vitro studies demonstrated that 3,3-Difluoroheptane-1,2-diol exhibits moderate cytotoxic effects against several human cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was observed in the range of 20-40 μM, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 35 |

- Antimicrobial Activity : The compound was tested against various bacterial strains. Results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μM.

| Bacterial Strain | MIC (μM) |

|---|---|

| E. coli | 75 |

| S. aureus | 100 |

| P. aeruginosa | 50 |

Discussion

The biological activity of 3,3-Difluoroheptane-1,2-diol highlights its potential as a therapeutic agent in oncology and infectious diseases. Its ability to inhibit glycolysis could provide a novel approach to cancer treatment by targeting metabolic pathways that are often upregulated in tumors. Furthermore, its antimicrobial properties could be harnessed in developing new antibiotics amidst rising resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.